molecular formula C15H22O2 B14699712 (3R,3aR,6R,8aS)-7,7-Dimethyl-8-methylideneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid CAS No. 22387-77-5

(3R,3aR,6R,8aS)-7,7-Dimethyl-8-methylideneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid

Cat. No.: B14699712
CAS No.: 22387-77-5
M. Wt: 234.33 g/mol
InChI Key: IJGMVUXEZUEDJR-MCYUEQNJSA-N
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Description

(3R,3aR,6R,8aS)-7,7-Dimethyl-8-methylideneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of methanoazulenes, which are known for their intricate ring systems and diverse chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,6R,8aS)-7,7-Dimethyl-8-methylideneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the Azulene Ring System: This step involves the cyclization of precursor molecules under specific conditions to form the azulene ring system.

    Functional Group Modifications: Introduction of the carboxylic acid group and other functional groups through various organic reactions such as oxidation, reduction, and substitution.

    Purification: The final product is purified using techniques like chromatography to ensure the desired compound’s purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Synthesis: Implementing continuous flow reactors to produce the compound on a larger scale with better control over reaction conditions.

    Green Chemistry Approaches: Employing environmentally friendly methods to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,6R,8aS)-7,7-Dimethyl-8-methylideneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or other reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3R,3aR,6R,8aS)-7,7-Dimethyl-8-methylideneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R,3aR,6R,8aS)-7,7-Dimethyl-8-methylideneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,3aR,6R,8aS)-7,7-Dimethyl-8-methylideneoctahydro-1H-3a,6-methanoazulene-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

22387-77-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R,2R,5S,8R)-7,7-dimethyl-6-methylidenetricyclo[6.2.1.01,5]undecane-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10-12H,1,4-8H2,2-3H3,(H,16,17)/t10-,11-,12+,15-/m1/s1

InChI Key

IJGMVUXEZUEDJR-MCYUEQNJSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@]3(C2)[C@@H](C1=C)CC[C@H]3C(=O)O)C

Canonical SMILES

CC1(C2CCC3(C2)C(C1=C)CCC3C(=O)O)C

Origin of Product

United States

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